![molecular formula C15H29BrO2 B8744733 2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN CAS No. 51795-88-1](/img/structure/B8744733.png)
2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN is an organic compound that features a bromodecyl chain attached to a tetrahydropyranyl ether group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to the stability of the tetrahydropyranyl ether under various reaction conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN typically involves the reaction of 10-bromodecanol with dihydropyran in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 10-bromodecanol and dihydropyran.
Catalyst: Acid catalyst such as p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the tetrahydropyranyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts can also be employed to enhance the reaction efficiency and facilitate catalyst recovery and reuse.
化学反应分析
Types of Reactions
2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydropyranyl ether group can be oxidized to form carbonyl compounds.
Deprotection Reactions: The tetrahydropyranyl ether group can be removed under acidic conditions to regenerate the free alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Deprotection: Acidic conditions using hydrochloric acid or p-toluenesulfonic acid in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or ketones from the tetrahydropyranyl ether group.
Deprotection: Regeneration of the original alcohol from the tetrahydropyranyl ether.
科学研究应用
2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols to prevent unwanted reactions during multi-step synthesis.
Medicinal Chemistry: Employed in the synthesis of complex molecules for drug discovery and development.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: Used in the modification of biomolecules for studying biological processes and interactions.
作用机制
The mechanism of action of 2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN primarily involves its role as a protecting group The tetrahydropyranyl ether group stabilizes the alcohol functionality, preventing it from participating in reactions until the protecting group is removed
相似化合物的比较
Similar Compounds
10-Bromodecyl methyl ether: Similar structure but with a methyl ether group instead of a tetrahydropyranyl ether.
10-Bromodecyl ethyl ether: Similar structure but with an ethyl ether group.
10-Bromodecyl phenyl ether: Similar structure but with a phenyl ether group.
Uniqueness
2-[(10-BROMODECYL)OXY]TETRAHYDRO-2H-PYRAN is unique due to the stability and versatility of the tetrahydropyranyl ether group. This group provides robust protection for alcohols under various reaction conditions, making it a valuable tool in organic synthesis.
属性
CAS 编号 |
51795-88-1 |
|---|---|
分子式 |
C15H29BrO2 |
分子量 |
321.29 g/mol |
IUPAC 名称 |
2-(10-bromodecoxy)oxane |
InChI |
InChI=1S/C15H29BrO2/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h15H,1-14H2 |
InChI 键 |
CRFTXRBAGSTOLW-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCCCCCCCCCCBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B8744655.png)
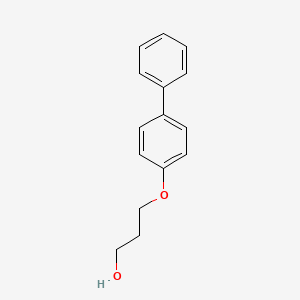
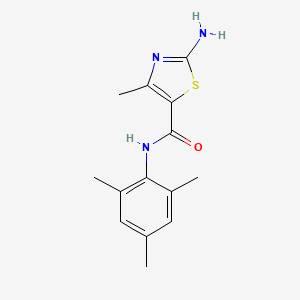
![[(4-Cyanophenyl)carbamoyl]methyl acetate](/img/structure/B8744675.png)


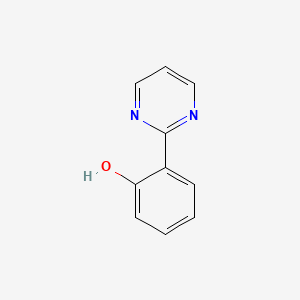
![1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-6-yl}ethan-1-ol](/img/structure/B8744709.png)
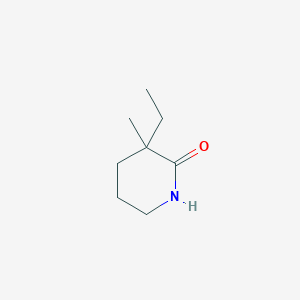
![2-[(3-methoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone](/img/structure/B8744725.png)
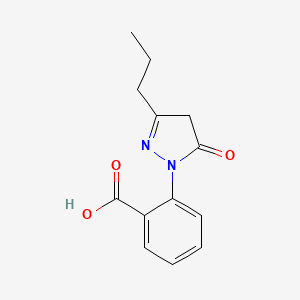

![1-Butanone, 1-[1,1'-biphenyl]-4-yl-4-chloro-](/img/structure/B8744741.png)

